molecular formula C9H5F3N2 B13682097 6-(Trifluoromethyl)quinazoline

6-(Trifluoromethyl)quinazoline

货号: B13682097
分子量: 198.14 g/mol
InChI 键: PFVCOSUGIGNBDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Trifluoromethyl)quinazoline is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Its core structure is a quinazoline ring system substituted at the 6-position with a trifluoromethyl group, a modification known to enhance metabolic stability and membrane permeability in drug candidates. Quinazoline derivatives are extensively investigated as potent targeted anticancer agents. Research indicates these compounds can act as inhibitors of key tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a critical target in oncology drug development . The this compound scaffold is a valuable precursor for synthesizing novel derivatives that demonstrate promising broad-spectrum antitumor activity against various cancer cell lines, including MGC-803, MCF-7, and A549 . The trifluoromethyl group is a privileged motif in agrochemical and pharmaceutical agents, and its incorporation into the quinazoline core is a strategic approach in the design of new therapeutic candidates. Beyond oncology, this versatile scaffold shows potential in other research areas. Synthetic derivatives of quinazoline have exhibited notable antibacterial activities against a range of pathogenic gram-positive and gram-negative bacteria in preclinical studies . Furthermore, aminoquinazoline compounds are the subject of research for modulating various biological targets, including cannabinoid receptors, for the potential treatment of diverse diseases . This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the specific product documentation and relevant safety data sheets (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C9H5F3N2

分子量

198.14 g/mol

IUPAC 名称

6-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H5F3N2/c10-9(11,12)7-1-2-8-6(3-7)4-13-5-14-8/h1-5H

InChI 键

PFVCOSUGIGNBDJ-UHFFFAOYSA-N

规范 SMILES

C1=CC2=NC=NC=C2C=C1C(F)(F)F

产品来源

United States

Ii. Synthetic Methodologies for 6 Trifluoromethyl Quinazoline and Its Derivatives

General Synthetic Strategies for Quinazoline (B50416) Core Formation

The formation of the quinazoline ring is a well-established area of organic synthesis, with several reliable methods that can be applied to the synthesis of 6-(trifluoromethyl)quinazoline. These methods generally involve the reaction of a 2-amino-substituted benzene (B151609) derivative with a one-carbon unit that will form the C2 and N3 atoms of the quinazoline ring.

Cyclization reactions are a common approach to forming the quinazoline core. A prevalent method involves the reaction of 2-aminobenzonitriles with an appropriate electrophile, followed by cyclization. For the synthesis of this compound derivatives, this would typically start with 2-amino-5-(trifluoromethyl)benzonitrile. For instance, reaction with formic acid or its derivatives can lead to the formation of the corresponding quinazolinone, which can then be converted to the quinazoline. esmed.org

Another powerful cyclization strategy is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides. While traditionally used for quinazolinones, modifications of this approach can lead to quinazolines.

Recent advances have also explored visible-light-induced radical trifluoromethylation/cyclization reactions to construct polycyclic quinazolinones, where substrates bearing a trifluoromethyl group at the 6-position have been successfully employed. mdpi.com

Condensation reactions provide a direct route to the quinazoline scaffold. A classic example is the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a source of ammonia, such as ammonium (B1175870) acetate (B1210297) or formamide, followed by cyclization and oxidation. Starting with 2-amino-5-(trifluoromethyl)benzaldehyde, this approach can yield this compound.

Microwave-assisted condensation of N-arylamidines with aldehydes has also been reported as an efficient method for quinazoline synthesis. frontiersin.org This methodology could be adapted for this compound by using an appropriately substituted N-arylamidine derived from 2-amino-5-(trifluoromethyl)aniline.

The following table summarizes representative condensation reactions for the synthesis of substituted quinazolines.

Starting Material 1Starting Material 2Reagents and ConditionsProductYield (%)Reference
2-AminobenzophenoneThioureaDMSO, MWI4-Arylquinazoline- frontiersin.org
2-(2-Aminophenyl)benzimidazoleOrtho-estersDMAC, MWIBenzimidazo[1,2-c]quinazolines- frontiersin.org
3-Amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-oneAromatic aldehyde-Acylhydrazone quinazolines- nih.gov

This table presents examples of condensation reactions leading to various quinazoline derivatives, illustrating the versatility of this approach.

Oxidative cyclization offers an efficient pathway to quinazolines from more reduced precursors. For instance, the reaction of 2-aminobenzylamines with aldehydes, followed by an oxidative cyclization step, can furnish the quinazoline ring. nih.gov To synthesize a this compound derivative via this route, one would require 2-amino-5-(trifluoromethyl)benzylamine as a key intermediate.

Iodine-mediated oxidative cyclization has also been employed for the synthesis of quinazolinone-fused polycyclic scaffolds, demonstrating the utility of this approach in constructing complex heterocyclic systems. acs.org Furthermore, electro-oxidative cyclization has emerged as a green and efficient method for accessing quinazolinones without the need for transition metal catalysts. acs.org

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in heterocyclic synthesis. researchgate.net For quinazolines, [4+2] annulation strategies are particularly relevant. For example, a cobalt-catalyzed [4+2] annulation of benzylamines and nitriles has been developed for the synthesis of multisubstituted quinazolines. frontiersin.org

Palladium-catalyzed annulation reactions have also been extensively studied. For instance, the reaction of 2-alkynylaniline derivatives can lead to indole (B1671886) formation followed by cyclization to afford indolo[1,2-c]quinazolines, including derivatives with a trifluoromethyl group at the 6-position. nih.gov

Trifluoromethylation Techniques and Integration into Quinazoline Synthesis

The introduction of the trifluoromethyl group can be achieved either by starting with a pre-trifluoromethylated precursor or by direct trifluoromethylation of a pre-formed heterocyclic ring. For this compound, the former approach is more common, relying on starting materials like 4-amino-2-(trifluoromethyl)benzonitrile. chemicalbook.com

Visible light-promoted cascade trifluoromethylation/cyclization reactions have been developed, allowing for the direct incorporation of a trifluoromethyl group during the formation of polycyclic quinazolinones. mdpi.com

Trifluoroacetimidoyl chlorides are versatile reagents that can serve as a source of the trifluoromethyl group in the synthesis of heterocyclic compounds. While direct application to the 6-position of quinazoline is not widely reported, their utility has been demonstrated in the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones. An iron(III)-mediated cascade/decarbonylation cyclization reaction between isatins and trifluoroacetimidoyl chlorides provides an efficient pathway to these compounds. nih.gov This reaction proceeds through a tricyclic intermediate which then undergoes intramolecular nucleophilic attack and subsequent release of carbon monoxide to yield the 2-(trifluoromethyl)quinazolin-4(3H)-one.

The following table details the synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-ones using trifluoroacetimidoyl chlorides.

Starting Material 1Starting Material 2Reagents and ConditionsProductYield (%)Reference
IsatinTrifluoroacetimidoyl chlorideFeCl32-(Trifluoromethyl)quinazolin-4(3H)-one- nih.gov

This table illustrates the application of trifluoroacetimidoyl chlorides as a CF3 source in the synthesis of quinazolinone derivatives.

Application of Trifluoroacetic Acid in Quinazoline Synthesis

Trifluoroacetic acid (TFA) has emerged as an inexpensive, stable, and readily available source for the trifluoromethyl (CF3) group in the synthesis of trifluoromethylated quinazolines, particularly 2-(trifluoromethyl)quinazolin-4(3H)-ones. organic-chemistry.orgorganic-chemistry.orgresearchgate.net One convenient method is a one-pot sequential cascade synthesis where anthranilic acids are condensed with TFA in the presence of a coupling and dehydrating agent like n-propanephosphonic anhydride (B1165640) (T3P®). organic-chemistry.orgresearchgate.net This is followed by condensation with various amines to yield the desired products in good yields, a protocol that has proven robust even on a large scale. organic-chemistry.orgacs.org

This approach offers a direct route to fluorinated N-heterocycles without the need for metal catalysts or additives. organic-chemistry.org The reaction typically involves heating the substrates with TFA in a suitable solvent, leading to the formation of an intermediate imine structure which then undergoes intramolecular cyclization. organic-chemistry.org This metal-free method is noted for its high economy and broad substrate scope, making it valuable for industrial applications. organic-chemistry.org

Table 1: One-Pot Synthesis of 2-Trifluoromethylquinazolin-4(3H)-ones using TFA

Starting Materials Reagents Key Features Yield Reference
Anthranilic Acids, Amines TFA, T3P® One-pot, cascade reaction, scalable Up to 75% organic-chemistry.orgresearchgate.net
2-amino-N-phenylbenzamide TFA Metal-free, additive-free 52%-94% organic-chemistry.org
2-aminobenzamide (B116534) Trifluoroacetimidoyl chlorides Palladium-catalyzed condensation-cyclization Good to excellent researchgate.net

Palladium-Catalyzed Trifluoromethylation Approaches

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for introducing the trifluoromethyl group onto aromatic and heterocyclic scaffolds. nih.govmit.edu This methodology is particularly useful for the synthesis of this compound by trifluoromethylating a precursor, such as an aryl chloride, at the C-6 position. These reactions are valued for their mild conditions and high tolerance for a wide range of functional groups, including esters, amides, nitriles, and ethers, making them suitable for late-stage modifications of complex molecules. nih.govmit.edu

The catalytic cycle typically involves a Pd(0)/Pd(II) process. mit.edu Key components of these reactions include a palladium precursor (e.g., Pd(OAc)2), a phosphine (B1218219) ligand, and a trifluoromethylating agent like TESCF3 (triethylsilyl) and KF. researchgate.netmit.edu The choice of ligand is critical for the reaction's success. mit.edunih.gov

Furthermore, palladium catalysis is employed in the construction of the quinazoline ring itself. For instance, a three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines, catalyzed by palladium, has been developed for the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones. researchgate.net This demonstrates the utility of palladium in activating trifluoroacetimidoyl chlorides as a source for the trifluoromethylated carbon. researchgate.net

Regioselective Functionalization of this compound

Regioselective functionalization is crucial for elaborating the this compound core to create a library of derivatives for various applications. The electronic properties of the quinazoline ring system, influenced by the nitrogen atoms and the electron-withdrawing trifluoromethyl group, dictate the reactivity at different positions.

Substitution Reactions at C-2, C-4, and C-6 Positions

The C-2 and C-4 positions of the quinazoline ring are particularly susceptible to nucleophilic aromatic substitution (SNAr), especially when bearing a suitable leaving group like a chlorine atom. nih.gov Numerous studies have shown that when starting with 2,4-dichloroquinazoline (B46505) precursors, nucleophiles such as anilines, benzylamines, and aliphatic amines preferentially attack the C-4 position. nih.gov This regioselectivity is consistently observed across various reaction conditions and is a cornerstone for synthesizing 4-aminoquinazoline derivatives, which are privileged structures in medicinal chemistry. nih.gov Subsequent substitution at the C-2 position can then be achieved, allowing for the introduction of different functionalities at both sites.

The C-6 position, part of the benzene ring portion of the scaffold, can also be functionalized. The introduction of a nitro group at C-6, for example, has been a strategy in the design of targeted chemotherapeutic agents. nih.govtandfonline.com This position can also bear substituents like halogens, which can then participate in further cross-coupling reactions to introduce additional diversity. The presence of groups like an arylamino substituent at C-6 has been shown to be important for biological activity in certain contexts. nih.gov

Introduction of Diverse Chemical Functionalities

A wide array of chemical functionalities can be introduced onto the this compound scaffold to modulate its physicochemical and biological properties. pnrjournal.comnih.gov These functionalities include, but are not limited to:

Amino Groups: As mentioned, the C-4 position is readily substituted with various primary and secondary amines to form 4-aminoquinazoline derivatives. nih.gov These amino groups can be further functionalized, for instance, by forming Schiff bases through condensation with aldehydes. researchgate.net

Aryl and Heteroaryl Groups: Palladium-catalyzed cross-coupling reactions can be used to attach aryl or heteroaryl moieties at various positions, often starting from a halogenated quinazoline precursor. researchgate.net

Thioether Groups: Thiol functionalities can be introduced, for instance, through nucleophilic substitution of a chloroquinazoline with thiols, leading to the formation of thioether derivatives. researchgate.net

Alkoxy and Halo Groups: These functional groups are commonly incorporated into the quinazoline structure and are known to influence properties like lipophilicity and metabolic stability. pnrjournal.com

The strategic introduction of these diverse functionalities is essential for developing quinazoline derivatives with specific, targeted activities. researchgate.netnih.gov

Advanced Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methodologies. In the context of quinazoline synthesis, this translates to a focus on transition-metal catalysis and transition-metal-free reactions that reduce waste and avoid harsh conditions. nih.govmdpi.com

Green chemistry principles are advanced through methods that utilize readily available starting materials, employ catalytic instead of stoichiometric reagents, and use environmentally friendly solvents or even solvent-free conditions. mdpi.comnih.gov The use of molecular oxygen as a green oxidant in some synthetic routes is a notable example of this trend. mdpi.com

Transition Metal-Catalyzed Syntheses

Transition-metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of quinazoline scaffolds. nih.govnih.govmdpi.com These reactions provide efficient pathways to complex molecules and have streamlined the synthesis of many pharmaceuticals. nih.govnih.gov

Various transition metals have been employed, each with unique catalytic properties:

Palladium: As previously discussed, palladium is widely used for cross-coupling reactions to form C-C, C-N, and C-CF3 bonds. researchgate.netnih.govmit.edu

Copper: Copper catalysts are effective in C-N bond formation reactions and have been used in oxidative dehydrogenation processes for quinazoline synthesis. mdpi.com

Iron: Iron is an abundant, inexpensive, and less toxic metal that has been used to catalyze the acceptorless dehydrogenative coupling (ADC) of (2-aminophenyl)methanols with benzamides to produce quinazolines. This method is atom-economical, with hydrogen and water as the only byproducts. nih.govresearchgate.net

Manganese: Mn(I)-catalyzed acceptorless dehydrogenative coupling strategies have also been developed for the synthesis of 2-substituted quinazolines from 2-aminobenzyl alcohol and primary amides. nih.govmdpi.com

These catalytic methods often allow for the construction of the quinazoline ring through C-H activation and cascade reactions, representing highly efficient and advanced synthetic strategies. mdpi.commdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Trifluoroacetic acid
2-(trifluoromethyl)quinazolin-4(3H)-one
n-propanephosphonic anhydride
2-amino-N-phenylbenzamide
2-aminobenzamide
Trifluoroacetimidoyl chloride
2,4-dichloroquinazoline
4-aminoquinazoline
(2-aminophenyl)methanol
2-aminobenzyl alcohol

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of quinazoline derivatives. This technology utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. The application of microwave energy in the synthesis of quinazolines and quinazolinones has been extensively reviewed, highlighting its advantages in various organic transformations. mdpi.comrroij.com

The key benefits of MAOS in this context include accelerated reaction rates, with processes that typically take hours under conventional heating being completed in minutes. mdpi.com This rapid heating, combined with the ability to reach higher temperatures and pressures, can overcome activation energy barriers and drive reactions to completion more effectively. For instance, microwave-assisted protocols have been successfully developed for the synthesis of bioactive quinazolines and quinazolinones, demonstrating significant improvements over traditional synthetic routes. mdpi.com

Research has shown that MAOS can be applied to various steps in quinazoline synthesis, including cyclocondensation and aromatization reactions. For example, the synthesis of pyrazolo[1,5-c]quinazolines has been expedited through microwave-accelerated cyclocondensation reactions. nih.gov In many cases, microwave irradiation not only speeds up the reaction but also leads to higher yields, ranging from 66-97% compared to 48-89% with conventional heating. mdpi.com

Table 1: Comparison of Reaction Times and Yields for Quinazolinone Synthesis

Method Reaction Time Yield Reference
Conventional Heating 3-6 hours 48-89% mdpi.com

One-Pot and Multicomponent Reactions (MCRs)

One-pot reactions and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. These approaches are characterized by their high atom economy, operational simplicity, and ability to generate diverse molecular libraries, which are crucial in medicinal chemistry and drug discovery. sent2promo.com

A notable example is the one-pot sequential cascade synthesis of 2-trifluoromethylquinazolin-4(3H)-ones. researchgate.net This method utilizes trifluoroacetic acid (TFA) as an inexpensive and readily available source of the trifluoromethyl group. The reaction proceeds via the condensation of anthranilic acids with TFA in the presence of a coupling and dehydrating agent, followed by condensation with an amine to afford the desired products in good yields. researchgate.net This protocol has been shown to be robust and scalable. researchgate.net

Similarly, copper-catalyzed three-component reactions have been developed for the synthesis of a variety of quinazoline derivatives. nih.gov These reactions demonstrate good functional group tolerance and allow for the incorporation of different substituents, leading to a wide range of products in moderate to good yields. nih.gov The use of readily available starting materials and the operational simplicity of MCRs make them an attractive and sustainable approach for the synthesis of quinazoline libraries. High-order MCRs, such as six-component reactions, have also been developed to create complex hybrid molecules in a single pot, further showcasing the power of this methodology. nih.govmdpi.com

Solvent-Free and Environmentally Benign Protocols

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic protocols that minimize or eliminate the use of hazardous solvents. Solvent-free reactions, often facilitated by microwave irradiation or the use of solid supports, offer significant advantages in terms of reduced waste, lower costs, and improved safety.

The synthesis of quinazolinone derivatives has been successfully achieved under solvent-free conditions. For instance, the reaction of 2-aminobenzamide with trifluoroacetimidoyl chlorides, catalyzed by palladium, provides a simple and efficient route to trifluoromethyl-substituted quinazolinones. researchgate.net Another green approach involves the metal-free aerobic oxidation of aldehydes and anthranilimide in wet DMSO, which acts as the solvent and plays a role in the reaction mechanism. nih.gov This method is considered environmentally benign due to the absence of metal catalysts and the use of air as the oxidant. nih.gov

Furthermore, the use of reusable catalysts, such as sulfonic acid functionalized nanoporous silica, in the multicomponent synthesis of quinazolinone derivatives under solvent-free conditions, represents another eco-friendly strategy. sent2promo.com These protocols not in the synthesis of spiro-pyrazolo[1,5-c]quinazolines has also been reported, showcasing the versatility of this approach.

Derivatization Strategies for Structural Diversity

Synthesis of 6-(Trifluoromethyl)quinazolinone Derivatives

The synthesis of 6-(trifluoromethyl)quinazolinone derivatives can be achieved through various synthetic routes, often starting from appropriately substituted anthranilic acids or isatoic anhydrides. The trifluoromethyl group is a valuable substituent in medicinal chemistry, known for its ability to enhance metabolic stability and binding affinity.

One common approach involves the reaction of a trifluoromethyl-substituted anthranilic acid with a suitable cyclizing agent. For example, a one-pot sequential cascade method for synthesizing 2-trifluoromethylquinazolin-4(3H)-ones uses trifluoroacetic acid as the CF3 source in a reaction with anthranilic acids. researchgate.net Another method involves a palladium-catalyzed condensation-cyclization reaction of 2-aminobenzamide with trifluoroacetimidoyl chlorides to yield trifluoromethyl-substituted quinazolinones. researchgate.net

Visible-light-induced radical relay trifluoromethylation/cyclization reactions have also been developed to access trifluoromethylated dihydropyrroloquinazolinone derivatives. This method allows for the direct incorporation of a trifluoromethyl group into the heterocyclic core. The synthesis of new 6-iodo-3-substituted-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives has also been reported, starting from 6-iodo-2-(trifluoromethyl)-3,1-benzoxazin-4-one and various amines.

Formation of 6-(Trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide Analogues

The synthesis of complex derivatives such as 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide analogues involves a multi-step synthetic sequence that combines the formation of the quinazoline-2-carboxamide (B14221085) core with the construction of the 4-oxothiazolidinone ring.

The initial step would likely involve the synthesis of a this compound-2-carboxamide intermediate. This can be achieved through various methods, such as the oxidation of a 2-methyl-6-(trifluoromethyl)quinazoline followed by amidation, or by derivatization of a quinazoline-2-carboxylic acid. The synthesis of various quinazoline-2-carboxamide derivatives has been reported in the literature, often with the goal of developing new therapeutic agents.

The subsequent step would involve the formation of the N-(4-oxothiazolidin-3-yl) moiety. A general and effective method for the synthesis of 4-thiazolidinones involves the condensation of an amine, an aldehyde, and a thiol-containing carboxylic acid, such as thioglycolic acid. In this specific case, the quinazoline-2-carboxamide would first be converted to a Schiff base by reaction with an appropriate aldehyde. This intermediate would then undergo cyclocondensation with thioglycolic acid to yield the final 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide analogue. The synthesis of similar hybrid structures, such as 3-(4-(2-(aryl)-4-oxothiazolidin-3-yl)phenyl-2-phenylquinazolin-4(3H)-ones, has been reported, providing a template for this synthetic strategy.

Table 2: List of Chemical Compounds

Compound Name
This compound
6-(Trifluoromethyl)quinazolinone
6-(Trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide
Trifluoroacetic acid
Anthranilic acid
2-Trifluoromethylquinazolin-4(3H)-ones
2-Aminobenzamide
Trifluoroacetimidoyl chlorides
Dihydropyrroloquinazolinone
6-Iodo-3-substituted-2-(trifluoromethyl)quinazolin-4(3H)-one
6-Iodo-2-(trifluoromethyl)-3,1-benzoxazin-4-one
Quinazoline-2-carboxamide
4-Oxothiazolidinone
Thioglycolic acid
3-(4-(2-(Aryl)-4-oxothiazolidin-3-yl)phenyl-2-phenylquinazolin-4(3H)-one
Pyrazolo[1,5-c]quinazolines
Isatoic anhydride
Sulfonic acid functionalized nanoporous silica

Iii. Structure Activity Relationships Sar and Design Principles for Trifluoromethylated Quinazolines

Influence of the Trifluoromethyl Group on Biological Activity

The incorporation of a trifluoromethyl group into the quinazoline (B50416) scaffold has profound effects on the molecule's physicochemical properties and, consequently, its biological activity. ontosight.ai This is attributed to the unique electronic and steric characteristics of the CF3 group, which in turn affect how the molecule interacts with its biological targets.

Electronic and Steric Effects of CF3 Substitution

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. lasalle.edu This inductive effect can significantly alter the electron distribution within the quinazoline ring system. For instance, a -CF₃ group at the C2 position can reduce the electron density at this position by a significant margin compared to an unsubstituted quinazolinone, thereby enhancing its electrophilicity. This electronic modification can influence the molecule's reactivity and its ability to participate in key interactions with biological macromolecules.

From a steric perspective, the trifluoromethyl group is larger than a methyl group and is often compared to an ethyl or isopropyl group in terms of its bulk. researchgate.net The perpendicular orientation of the CF3 group relative to the aromatic plane can minimize steric clashes while maximizing its electron-withdrawing effects. However, in some cases, the steric bulk of the trifluoromethyl group can be unfavorable for binding to certain biological targets. researchgate.net

The introduction of a trifluoromethyl group also significantly increases the lipophilicity of the molecule. ontosight.ai This property is crucial for its ability to cross cell membranes and reach its intracellular targets.

Role of Trifluoromethyl in Molecular Recognition and Binding Affinity

The electronic and steric properties of the trifluoromethyl group play a direct role in molecular recognition and binding affinity. The electron-withdrawing nature of the CF3 group can enhance interactions with electron-rich pockets in a biological target. nih.gov Furthermore, the CF3 group can participate in non-covalent interactions, such as dipole-dipole and hydrophobic interactions, which are critical for stabilizing the ligand-receptor complex. ontosight.ainih.gov

For example, in the context of enzyme inhibition, the trifluoromethyl group can improve hydrophobic interactions within the active site. The enhanced lipophilicity and metabolic stability conferred by the CF3 group are key features for optimizing the pharmacokinetic properties of drug candidates. ontosight.ai Studies have shown that the trifluoromethyl group can enhance a compound's binding affinity and selectivity towards its targets. In some instances, the trifluoromethyl moiety has been shown to be beneficial for cytotoxic activity, potentially by forming extra hydrogen and hydrophobic bonds with the target receptor, thereby increasing binding affinity and activity. nih.gov

Positional Effects of Substitution on the Quinazoline Core

The biological activity of trifluoromethylated quinazolines is not only dependent on the presence of the CF3 group but also on its position on the quinazoline ring, as well as the nature and location of other substituents.

Impact of Substituents at the 6-Position

The 6-position of the quinazoline core is a critical site for modification, and the nature of the substituent at this position can significantly modulate biological activity. Research has shown that introducing various substituents at this position can lead to a range of biological outcomes. For example, in a series of spautin-1 analogues, it was observed that electron-donating substituents at the 6-position had a positive effect on activity, while the effect of electron-withdrawing groups was less consistent. mdpi.com The substitution pattern at the 6-position, in combination with other modifications, has been a key strategy in the development of potent inhibitors of various enzymes. nih.gov

Table 1: Effect of Substituents at the 6-Position on Biological Activity
CompoundSubstituent at 6-PositionBiological Activity ProfileReference
Spautin-1 AnalogueElectron-donating group (e.g., OMe)Positive effect on activity mdpi.com
Spautin-1 AnalogueElectron-withdrawing group (e.g., CF3)Inconsistent effect on activity mdpi.com
Quinazoline Derivative5-substituted furan-2-ylPotent antiproliferative activity on A549 and H1975 cells nih.gov
4-anilino-quinazoline derivative2-substituted acetamidoPotent antiproliferative activity on HepG2 and MCF-7 cells nih.gov

Modifications at the C-4 and C-2 Positions

The C-4 and C-2 positions of the quinazoline ring are also pivotal for its interaction with biological targets. The substituent at the C-4 position is often crucial for affinity towards the ATP-binding pocket of kinases, with lipophilic moieties being generally favored. nih.gov Modifications at this position, such as the introduction of an anilino group, have been a cornerstone in the design of potent enzyme inhibitors. nih.gov

Table 2: Impact of Modifications at C-2 and C-4 Positions
PositionModificationEffect on Biological ActivityReference
C-4Anilino moietyMandatory for affinity towards ATP-binding pocket nih.gov
C-4Thiophene-2-ylmethanamineIncreased conformational flexibility and good antiproliferative activity nih.gov
C-2Hydroxypropyl, p-hydroxyphenyl, 2-pyridyl, etc.Varied inhibitory potency against proteases acs.org
C-2 & C-4Small lipophilic substituentsIncreased antiproliferative activity nih.gov

Rational Design Principles for Optimizing Biological Activity

Based on the accumulated SAR data, several rational design principles have emerged for optimizing the biological activity of trifluoromethylated quinazolines. A key strategy involves the scaffold hopping approach, where the quinazoline core is maintained to interact with specific regions of the target, such as the hinge region of a kinase. mdpi.com

The design process often involves a multi-pronged approach:

Targeted Substitution: Introducing substituents at key positions (C-2, C-4, and C-6) to enhance binding affinity and selectivity. acs.orgnih.gov This includes the use of electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the molecule. lasalle.edumdpi.comlibretexts.orgpressbooks.pub

Conformational Control: Modifying the structure to achieve a desired conformation that fits optimally into the binding site of the target. mdpi.com

Lipophilicity and Pharmacokinetic Optimization: The trifluoromethyl group itself is a key component in this aspect, but further modifications can be made to improve properties like membrane permeability and metabolic stability. ontosight.ai

Pharmacophore Elucidation and Development

Pharmacophore modeling is a crucial step in understanding the essential structural features required for a molecule's biological activity. It identifies the spatial arrangement of key chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, that are necessary for interaction with a specific biological target. 3ds.comunina.it

For trifluoromethylated quinazolines, pharmacophore models are developed by analyzing a set of active compounds to deduce their common features. 3ds.com These models often highlight the importance of the quinazoline core as a central scaffold, with the trifluoromethyl group contributing significantly to the molecule's properties. The -CF₃ group is known to enhance lipophilicity and metabolic stability, which can improve a compound's pharmacokinetic profile.

In the development of novel 6-(trifluoromethyl)quinazoline derivatives as potential inhibitors of enzymes like DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), pharmacophore development is an initial and critical step. researchgate.net This process, combined with virtual screening and molecular docking, helps in identifying flexible binding modes within the target's active site. researchgate.net For instance, in a study focused on antitubercular agents, a pharmacophore model was developed for 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives. This model guided the synthesis of compounds with notable in vitro activity against Mycobacterium tuberculosis. researchgate.netmdpi.com

Table 1: Key Pharmacophoric Features of Trifluoromethylated Quinazoline Derivatives

Pharmacophoric FeatureRole in Biological ActivityExample Reference
Quinazoline Core Central scaffold providing the basic structural framework. semanticscholar.orgwilddata.cn
Trifluoromethyl Group (-CF₃) Enhances lipophilicity, metabolic stability, and binding affinity. researchgate.net
Substituents at Position 2 Can be modified to explore interactions with specific pockets in the target protein. Heterocyclic groups like pyridine (B92270) or triazole can introduce additional binding interactions. researchgate.net
Substituents at Position 4 Often an amino group, which can be substituted to modulate activity and selectivity. The nature of the substituent (e.g., anilino group) is critical for antitumor activity. semanticscholar.orgnih.gov
Substituents at Position 6/7 Electron-donating groups can increase activity. The presence of substituents like morpholine (B109124) alkoxy can alter the binding mode. nih.gov

Structure-Based Drug Design (SBDD) Methodologies

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, often a protein or enzyme, to design and optimize inhibitors. gardp.orgnih.gov This rational approach has proven to be more efficient than traditional drug discovery methods. nih.gov For trifluoromethylated quinazolines, SBDD has been instrumental in optimizing their inhibitory activity against various targets.

The process typically involves:

Target Identification and Validation: Selecting a specific biological target relevant to a disease.

3D Structure Determination: Obtaining the crystal structure of the target protein, often in complex with a ligand.

Molecular Docking: Computationally predicting the binding mode and affinity of potential inhibitors within the target's active site. nih.gov

Lead Optimization: Iteratively modifying the chemical structure of lead compounds to improve their potency, selectivity, and pharmacokinetic properties based on the structural insights. acs.org

A notable application of SBDD is in the optimization of quinazoline-based inhibitors for enzymes like cruzain, a cysteine protease from Trypanosoma cruzi. acs.org Starting with an initial hit, computational modeling can predict how analogs will bind, guiding the synthesis of more potent and selective compounds. researchgate.netacs.org For example, docking studies might suggest that specific substituents on the quinazoline ring can form favorable interactions, such as hydrogen bonds or hydrophobic contacts, with key residues in the active site. acs.org

In the context of 6-(trifluoromethyl)quinazolines, SBDD can be used to design derivatives with enhanced activity. For instance, in the design of inhibitors for the Werner (WRN) helicase, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized based on structural optimization strategies. wilddata.cn Docking studies showed that the designed compounds fit well into the binding pocket of the target, leading to potent antiproliferative activity. wilddata.cn

Table 2: SBDD Applications for Trifluoromethylated Quinazolines

Target EnzymeDesign StrategyKey FindingsReference
DprE1 Virtual screening and molecular dockingIdentified flexible binding modes for 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives, leading to potent antitubercular agents. researchgate.net
Cruzain Virtual screening of a library of quinazoline derivativesPrioritized analogs for synthesis, leading to the discovery of low micromolar inhibitors with improved properties. acs.org
Werner (WRN) helicase Structural optimization and molecular dockingDesigned N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives with potent, WRN-dependent anticancer activity. wilddata.cn
VEGFR-2 Molecular dockingConfirmed that newly synthesized quinazoline-thiazole hybrids could bind to the VEGFR2 kinase domain, supporting their anti-angiogenic potential. nih.gov

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single new hybrid compound. The goal is to create a molecule with enhanced affinity, improved efficacy, or a dual mode of action. mdpi.com This approach has been successfully applied to trifluoromethylated quinazolines to develop novel therapeutic agents.

For example, a series of novel trifluoromethyl-containing quinazoline derivatives were designed and synthesized using a pharmacophore hybridization strategy, resulting in compounds with moderate to excellent antiproliferative activity against various cancer cell lines. researchgate.net Similarly, the hybridization of a quinazolinone moiety with aryl or aliphatic amines has led to the development of oxo-5-(trifluoromethyl)quinazolinyl amide derivatives with promising anticancer activity. researchgate.net

Quinazoline-chalcone hybrids have also been prepared, with some demonstrating considerable inhibition of beta-hematin formation, a crucial process for the malaria parasite. mdpi.com

Table 3: Examples of Molecular Hybridization with Trifluoromethylated Quinazolines

Hybridized MoietyTarget/ActivityExample CompoundReference
Thiazolidinone Antitubercular (DprE1 inhibition)6-(Trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives researchgate.netmdpi.com
Aryl/Aliphatic Amines AnticancerOxo-5-(trifluoromethyl)quinazolinyl amide derivatives researchgate.net
Chalcone (B49325) Antimalarial (inhibition of beta-hematin formation)(E)-1-(4-(2-(trifluoromethyl)quinazoline-4-ylamino)phenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one mdpi.com
Thiazole Antiproliferative and Anti-angiogenic (VEGFR2 inhibition)Quinazoline–thiazole hybrids nih.gov

Iv. Target Identification and Mechanistic Elucidation of Trifluoromethylated Quinazolines

Interaction with Enzyme Targets

Derivatives of 6-(Trifluoromethyl)quinazoline have been investigated for their potential to inhibit various enzymes, demonstrating a broad spectrum of activity that is valuable in therapeutic research. These interactions are primarily centered on kinase inhibition in cancer-related pathways and the inhibition of essential enzymes in pathogens.

The 4-aminoquinazoline core is a well-established pharmacophore for developing kinase inhibitors. nih.gov Numerous derivatives have been designed to target specific kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer. mdpi.comnih.gov

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival. nih.gov Its overexpression is linked to numerous cancers, making it a prime target for anticancer therapies. mdpi.comnih.gov The 4-anilinoquinazoline scaffold is known to interact with the ATP-binding site of the EGFR kinase domain. mdpi.com

Research into quinazoline-based EGFR inhibitors has shown that substitutions on the quinazoline (B50416) core are critical for activity. While much focus has been on the 6,7-disubstituted derivatives, the influence of electron-withdrawing groups like trifluoromethyl has also been explored. mdpi.comnih.gov For instance, a novel series of trifluoromethyl-containing quinazoline derivatives was designed and synthesized, with many of the compounds displaying moderate to excellent antiproliferative activity against various cancer cell lines, including A549 (non-small cell lung cancer), which is often associated with EGFR mutations. nih.govresearchgate.net Compound 10b from this series was identified as a potent agent against several cell lines, with IC50 values comparable to the EGFR inhibitor gefitinib. nih.gov

Table 1: Antiproliferative Activity of Compound 10b

Cell Line Cancer Type IC50 (μM) nih.gov
PC3 Prostate Cancer 3.02
LNCaP Prostate Cancer 3.45
K562 Chronic Myelogenous Leukemia 3.98

The PI3K/Akt/mTOR signaling pathway is a critical cascade that governs cell cycle progression, survival, and metabolism. nih.govfrontiersin.org Its hyperactivation is a common feature in many human cancers, often due to mutations in genes like PIK3CA. mdpi.commdpi.com Consequently, this pathway is an attractive target for cancer therapy. frontiersin.orgmdpi.com

Some quinazoline derivatives have been developed as dual inhibitors targeting multiple kinases, including those in the PI3K pathway. nih.govekb.eg While direct inhibition of PI3K by a compound solely identified as this compound is not extensively detailed, the pathway can be modulated downstream of EGFR inhibition. EGFR activation is one of the upstream events that can trigger the PI3K/Akt/mTOR cascade. mdpi.com Therefore, by inhibiting EGFR, trifluoromethylated quinazoline derivatives can indirectly lead to the downregulation of this crucial survival pathway. Research on certain quinazoline derivatives has demonstrated their ability to inhibit the phosphorylation of Akt and mTOR, key components of the pathway. nih.govmums.ac.ir

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. tbzmed.ac.irbenthamscience.com The simultaneous inhibition of both EGFR and VEGFR-2 is a valuable strategy in cancer therapy. tbzmed.ac.ir

Several 4-anilinoquinazoline derivatives have been developed as dual EGFR/VEGFR-2 inhibitors. mdpi.comnih.gov The structural features required for VEGFR-2 inhibition often overlap with those for EGFR inhibition. Studies have shown that modifications to the quinazoline scaffold can tune the selectivity and potency. For example, in one study, a series of 4-anilino-quinazoline derivatives were synthesized as dual inhibitors, with compound 15 showing potent inhibition of both EGFR (IC50 = 5.9 nM) and VEGFR-2 (IC50 = 36.78 nM). nih.gov This highlights the potential for quinazoline structures, including those with trifluoromethyl substitutions, to function as effective anti-angiogenic agents by targeting VEGFR.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including chromosome segregation and cytokinesis. nih.govmdpi.com Overexpression of Aurora kinases is common in various cancers and is associated with poor prognosis, making them attractive targets for anticancer drug development. mdpi.comnih.gov

The quinazoline scaffold has been successfully utilized to develop potent Aurora kinase inhibitors. mdpi.comnih.gov For example, compound 9h , a quinazoline derivative, showed excellent Aurora A kinase inhibition with an IC50 value of 2.8 nM and demonstrated superior activity against triple-negative breast cancer cells. nih.gov Another quinazoline-based compound, BPR1K871 , was identified as a potent dual inhibitor of FLT3 and Aurora kinases. nih.gov These findings underscore the versatility of the quinazoline core in targeting mitotic kinases, suggesting that 6-(trifluoromethyl) substituted analogues could be designed to achieve potent and selective Aurora kinase inhibition.

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic targets and agents. sci-hub.st Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a highly vulnerable and attractive drug target. acs.orgnih.gov

In the search for new antitubercular agents, a series of 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives were designed, synthesized, and evaluated for their inhibitory activity against both the H37Rv strain of M. tuberculosis and the DprE1 enzyme. researchgate.net Several compounds in this series exhibited significant antitubercular activity. researchgate.net

Table 2: Antitubercular and DprE1 Inhibitory Activity of Selected this compound Derivatives

Compound Substituent on Phenyl Ring In vitro Antitubercular Activity (MIC, μM) researchgate.net DprE1 Inhibition
3a 4-Chloro 1.27 Screened
3e 4-Nitro 1.12 Strong Inhibition
3p 3-Hydroxy 1.18 Screened
3r 4-Hydroxy 0.96 Strong Inhibition
Isoniazid (Reference Standard) - -

Notably, compounds 3e and 3r , which feature nitro and hydroxyl groups, respectively, showed strong inhibition of the DprE1 enzyme. researchgate.net This indicates that the this compound scaffold serves as a promising foundation for the development of novel DprE1 inhibitors to combat tuberculosis. researchgate.net The mechanism of related nitro-containing inhibitors, such as benzothiazinones (BTZs), involves covalent modification of a cysteine residue in the active site of DprE1. sci-hub.stnih.gov

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

The quinazolinone scaffold is recognized as a crucial structural feature for the inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme vital for DNA repair. nih.goveurekaselect.com Inhibition of PARP-1 is a targeted strategy in cancer therapy, particularly for cancers deficient in other DNA repair pathways, leading to synthetic lethality. nih.gov Structure-activity relationship (SAR) studies on quinazoline-based PARP inhibitors have indicated that a quinazoline-4-one or quinazoline-2,4-dione scaffold is a fundamental requirement for activity. nih.gov

Furthermore, substitutions on the quinazoline ring system play a critical role in inhibitory potency. While direct studies on this compound are limited in this context, SAR analyses of related anilinoquinazolines have shown that electron-withdrawing groups, such as a trifluoromethyl group, at the meta position of an associated aniline ring are suitable for activity. nih.gov Various 2-substituted-quinazolinone derivatives have been synthesized and evaluated as effective PARP inhibitors, with some compounds demonstrating high affinity and potent enzymatic inhibition. nih.govrsc.org For instance, certain quinazolinone derivatives have shown inhibitory activity comparable to the reference inhibitor Olaparib. rsc.orgijmphs.com These findings underscore the potential of the quinazoline scaffold, and by extension, strategically substituted derivatives like those containing trifluoromethyl groups, as a promising framework for the development of novel PARP-1 inhibitors. rsc.org

Penicillin-Binding Protein (PBP1 and PBP2a) Inhibition

Quinazolinone derivatives have emerged as a novel class of non-β-lactam antibiotics that can counteract resistance mechanisms in bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The primary resistance mechanism in MRSA is the expression of penicillin-binding protein 2a (PBP2a), which has a low affinity for most β-lactam antibiotics due to a tightly closed active site. nih.gov

Research has uncovered a unique allosteric mechanism of action for quinazolinones against PBP2a. nih.govresearchgate.net These compounds bind to an allosteric site on the PBP2a enzyme, which is distant from the active site. nih.govresearchgate.net This binding event triggers a conformational change that leads to the opening of the active site pocket. nih.gov Consequently, PBP2a, which is normally resistant, becomes susceptible to inhibition by β-lactam antibiotics like piperacillin. nih.govnih.gov This synergistic interaction effectively impairs bacterial cell wall biosynthesis, resulting in a bactericidal effect. nih.gov While this mechanism has been established for the quinazolinone class, specific studies detailing the PBP inhibitory activity of quinazolines bearing a trifluoromethyl group are not extensively documented.

Tubulin Polymerization Inhibition

A significant mechanism of action for trifluoromethylated quinazoline derivatives is the inhibition of tubulin polymerization. nih.gov A series of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs have been identified as potent inhibitors of tubulin polymerization that target the colchicine binding site on β-tubulin. nih.govresearchgate.net

Mechanism studies revealed that these compounds effectively disrupt the cellular microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape. nih.gov The interaction with the colchicine site prevents the assembly of α- and β-tubulin heterodimers into microtubules, leading to a cascade of downstream anti-cancer effects. nih.govresearchgate.net For example, one representative compound from a series of 2-(trifluoromethyl)quinolin-4-amine derivatives, compound 6b, was shown to target the colchicine binding site. researchgate.net Another derivative, compound 5e, also demonstrated tubulin network disruption in HeLa cells. researchgate.net This inhibition of microtubule dynamics is a key factor leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Table 1: Tubulin Polymerization Inhibition by Trifluoromethylated Quinazoline Derivatives
Compound SeriesTargetMechanismObserved EffectsReference
N-aryl-2-trifluoromethyl-quinazoline-4-aminesTubulin (Colchicine Site)Inhibition of tubulin polymerizationDisruption of cellular microtubule networks nih.gov
Compound 6b (2-(trifluoromethyl)quinolin-4-amine derivative)Tubulin (Colchicine Site)Inhibition of tubulin polymerizationAntiproliferative activities researchgate.net
Compound 5eTubulin (Colchicine Site)Inhibition of tubulin polymerizationDisruption of tubulin network in HeLa cells researchgate.net

Cellular Mechanism of Action Studies

Induction of Apoptosis

Trifluoromethyl-containing quinazoline derivatives have been consistently shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govresearchgate.net The apoptotic process is a critical endpoint for many anticancer agents and is often triggered by the molecular targeting activities of the compound. For instance, the inhibition of tubulin polymerization by N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives is a direct cause of apoptosis induction. nih.gov

The mechanisms underlying this apoptosis can involve both intrinsic (mitochondrial) and extrinsic pathways. nih.gov Studies on quinazolinone derivatives have shown they can modulate key apoptotic proteins. For example, some derivatives cause an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases (like caspase-3 and -8) and leads to the cleavage of PARP-1, culminating in cell death. nih.govnih.gov A specific trifluoromethyl-containing quinazoline, compound 10b, was demonstrated to effectively induce apoptosis in K562 cells. researchgate.net Similarly, compounds 6b and 5e were also found to trigger apoptosis in cancer cells. researchgate.net

Cell Cycle Arrest (e.g., G2/M phase)

A hallmark of many tubulin-targeting agents, including trifluoromethylated quinazolines, is their ability to cause cell cycle arrest, predominantly in the G2/M phase. nih.govfrontiersin.org The G2/M checkpoint ensures that cells only enter mitosis after DNA damage has been repaired. Disruption of the microtubule dynamics required for the formation of the mitotic spindle activates this checkpoint, preventing cell division. oncotarget.com

Several studies have confirmed that trifluoromethylated quinazoline derivatives induce G2/M arrest in cancer cells. nih.govresearchgate.net For example, N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs were shown to promote G2/M phase arrest in leukemia cells. nih.gov The underlying mechanism often involves the modulation of key cell cycle regulatory proteins. nih.gov G2/M arrest can be triggered by the downregulation of proteins such as Cdc25C, cyclin-dependent kinase 1 (Cdk1), and Cyclin B1, which together form a complex that is essential for entry into mitosis. frontiersin.orgnih.gov Research on a specific trifluoromethyl quinoline (B57606) derivative, compound 6b, demonstrated its ability to arrest LNCaP prostate cancer cells in the G2/M phase. researchgate.net Another derivative, compound 18, also induced G2/M arrest in MGC-803 cells. nih.gov

Table 2: Cellular Mechanisms of Action of Trifluoromethylated Quinazoline Derivatives
Compound/SeriesCellular EffectCell Line(s)Key FindingsReference
Compound 10bApoptosis InductionK562Effectively induced apoptosis but had no effect on the cell cycle. researchgate.net
Compound 6bG2/M Cell Cycle Arrest, ApoptosisLNCaPArrested cells in the G2/M phase and induced apoptosis. researchgate.net
Compound 18G2/M Cell Cycle Arrest, Apoptosis, Migration InhibitionMGC-803Caused G2/M arrest, induced apoptosis, and inhibited cell migration. nih.gov
N-aryl-2-trifluoromethyl-quinazoline-4-aminesG2/M Cell Cycle Arrest, ApoptosisLeukemia cellsPromoted both G2/M arrest and apoptosis. nih.gov

Inhibition of Cell Migration

The ability of cancer cells to migrate is fundamental to metastasis, the primary cause of cancer-related mortality. Certain trifluoromethyl-containing quinazoline derivatives have demonstrated the ability to inhibit cancer cell migration. researchgate.net For instance, compound 10b was found to prevent the migration of tumor cells. researchgate.net

Wound healing assays and transwell assays are commonly used to evaluate the anti-migratory potential of compounds. In such studies, a quinazoline derivative, compound 18, was shown to effectively inhibit the migration of MGC-803 cells in a dose-dependent manner. nih.gov This inhibition of cell motility suggests that these compounds may have the potential to interfere with the metastatic process, adding another dimension to their anticancer profile.

Modulation of Cellular Signaling Pathways

Trifluoromethylated quinazolines exert their biological effects by modulating a variety of critical cellular signaling pathways that govern cell proliferation, survival, and death. Research has identified several key cascades that are significantly impacted by these compounds, leading to outcomes such as cell cycle arrest, apoptosis, and inhibition of metastasis. The primary mechanisms involve the inhibition of crucial enzymes like protein kinases and helicases, disruption of cytoskeletal components, and interference with DNA repair mechanisms.

Inhibition of Pro-Survival Signaling Pathways

A predominant mechanism of action for many quinazoline derivatives is the inhibition of signaling pathways that are frequently hyperactivated in cancer cells, promoting their uncontrolled growth and survival. frontiersin.orgmdpi.com

PI3K/Akt/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cellular growth, metabolism, and survival. frontiersin.orgnih.gov Its dysregulation is a common event in the development of malignant tumors, making it a prime target for cancer therapy. mdpi.comnih.gov Certain quinazoline derivatives have been designed as potent inhibitors of PI3K. nih.govnih.gov For instance, a series of 7- or 8-substituted-4-morpholine-quinazoline derivatives were developed as PI3K inhibitors, with one compound in particular significantly inhibiting the PI3K/Akt/mTOR pathway. biomedres.us The inhibition of this cascade blocks downstream signaling, which can halt cell cycle progression and suppress cell growth. frontiersin.orgnih.gov

Receptor Tyrosine Kinases (RTKs): The quinazoline scaffold is a well-established framework for the development of RTK inhibitors, particularly targeting the epidermal growth factor receptor (EGFR). nih.govfrontiersin.org Mutations in EGFR can lead to its hyperactivity and drive tumor growth. japsonline.com Quinazoline-based inhibitors typically function by competing for the ATP-binding site in the kinase domain, thereby blocking the autophosphorylation and activation of the receptor. mdpi.com This action prevents the initiation of downstream signaling cascades, including the PI3K/Akt/mTOR and RAS-RAF-MEK-ERK pathways, which are crucial for cell proliferation. nih.govmdpi.com The substitution pattern on the quinazoline ring, including the presence of a trifluoromethyl group, can significantly influence the compound's inhibitory activity and selectivity. nih.gov

Interference with DNA Damage Repair and Cell Cycle Regulation

Trifluoromethylated quinazolines have been shown to interfere with the machinery that maintains genomic integrity and regulates cell division, pushing cancer cells toward cell death.

Werner Helicase (WRN) Inhibition: A novel series of 2-trifluoromethyl-4-aminoquinazoline derivatives have been identified as inhibitors of Werner helicase (WRN), a key enzyme in DNA replication and repair. researchgate.netscilit.com Compound 9 from this series was found to bind to WRN, downregulate its expression, and inhibit the MDM2/p53 pathway. researchgate.netscilit.com This disruption of the DNA damage repair process leads to the accumulation of unrepaired DNA, ultimately causing mitotic arrest and cell death. researchgate.netscilit.com The compound kzl052 , another quinazoline derivative, also demonstrated a WRN-dependent inhibitory effect on prostate cancer cells by regulating the stability of DNA replication forks and the RB pathway. researchgate.net

Cell Cycle Arrest: Several trifluoromethylated quinazoline derivatives induce cell cycle arrest, a state where the cell cycle is halted, often at the G2/M transition. researchgate.net For example, compound 6b was shown to arrest LNCaP prostate cancer cells in the G2/M phase. researchgate.netresearchgate.net Similarly, compound 18 arrested MGC-803 gastric cancer cells at the G2/M phase. mdpi.com This effect is often linked to the disruption of microtubule dynamics. Some compounds, however, induce apoptosis without affecting the cell cycle, as seen with compound 10b . researchgate.netnih.gov

The table below summarizes the effects of selected trifluoromethylated quinazoline derivatives on cell cycle progression.

CompoundCell LineObserved EffectReference
6b LNCaPG2/M Phase Arrest researchgate.netresearchgate.net
9 K562, PC3Mitotic Arrest researchgate.net
10b K562No effect on cell cycle researchgate.netnih.gov
18 MGC-803G2/M Phase Arrest mdpi.com
(112) OSCCG2/M Phase Arrest nih.gov

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many trifluoromethylated quinazolines have demonstrated the ability to trigger this process through various mechanisms.

Mitochondrial Pathway: The induction of apoptosis is often mediated through the intrinsic, or mitochondrial, pathway. The quinazolinone derivative DQQ was found to trigger the loss of mitochondrial membrane potential in MOLT-4 leukemia cells. nih.gov This event leads to the release of pro-apoptotic proteins like cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspases and initiates the apoptotic cascade. nih.gov

Modulation of Apoptotic Proteins: The process of apoptosis is tightly regulated by a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov Studies have shown that quinazoline derivatives can shift this balance in favor of apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic ones. nih.gov For instance, compounds 4d and 4f , quinazoline-sulfonamide hybrids, were found to activate the apoptotic cell death pathway in MCF-7 breast cancer cells. nih.gov Molecular docking studies suggested these compounds fit into the active site of the anti-apoptotic protein Bcl-2. nih.gov Compound 10b was also confirmed to induce apoptosis in K562 cells. researchgate.netnih.gov

The table below presents data on the pro-apoptotic activity of specific compounds.

CompoundCell LineKey FindingsReference
10b K562Induces both early and late apoptosis researchgate.net
18 MGC-803Effectively induces apoptosis mdpi.com
4d & 4f MCF-7Activate apoptotic cell death pathway, likely via Bcl-2 inhibition nih.gov
DQQ MOLT-4Induces apoptosis via loss of mitochondrial membrane potential and cytochrome c release nih.gov
9 K562, PC3Induces cell apoptosis researchgate.net

Disruption of Microtubule Dynamics

The cytoskeleton, particularly the microtubule network, is essential for cell division, motility, and intracellular transport.

Tubulin Polymerization Inhibition: Certain trifluoromethylated quinazoline derivatives act as microtubule-targeted agents. researchgate.net Compound 6b , for example, was shown to target the colchicine binding site on tubulin, which is expected to inhibit its polymerization into microtubules. researchgate.netresearchgate.net This disruption of the microtubule network leads to the arrest of cells in the G2/M phase of the cell cycle and subsequently induces apoptosis. researchgate.net

V. Research on Biological Activities of 6 Trifluoromethyl Quinazoline Derivatives

Anticancer Research Applications

Derivatives of 6-(trifluoromethyl)quinazoline have been the subject of extensive research for their potential as anticancer agents. These investigations have spanned from initial in vitro screenings against various cancer cell lines to in vivo efficacy studies in preclinical models, demonstrating the broad potential of this chemical class in oncology.

A significant body of research has focused on the cytotoxic effects of this compound derivatives against a diverse panel of human cancer cell lines. These studies are crucial for identifying lead compounds with potent and selective anticancer activity.

One area of investigation involves N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives. A series of these compounds demonstrated excellent inhibitory activity against several cancer cell lines, including prostate cancer (PC3), chronic myelogenous leukemia (K562), and cervical cancer (HeLa) cells. nih.gov Notably, compounds designated as 6a , 8i , and 13a showed significant antiproliferative activity against K562 cells, with IC₅₀ values of 3871.5 nM, 613.6 nM, and 134.7 nM, respectively. nih.gov Further studies with these compounds on PC3 cells overexpressing the Werner (WRN) helicase suggested that their anticancer activity may be WRN-dependent. nih.gov

Another derivative, kzl052 , has shown significant inhibitory effects on prostate cancer cell lines. In vitro studies revealed that kzl052 inhibited the growth of PC3 and LNCaP cells with IC₅₀ values of 0.39 ± 0.01 μM and 0.11 ± 0.01 μM, respectively. nih.govresearchgate.net

Additionally, a series of 2-phenyl-N-(4-(trifluoromethyl)phenyl)quinazolin-4-amine derivatives were synthesized and evaluated for their broad-spectrum antitumor activity. These compounds were tested against five different cancer cell lines: MGC-803 (gastric cancer), MCF-7 (breast cancer), PC9 (lung cancer), A549 (lung cancer), and H1975 (lung cancer). Many of these derivatives demonstrated cytotoxicity in the low micromolar range. nih.gov

Interactive Table: In Vitro Antiproliferative Activity of this compound Derivatives

Compound Cancer Cell Line IC₅₀ Value
6a K562 (Chronic Myelogenous Leukemia) 3871.5 nM
8i K562 (Chronic Myelogenous Leukemia) 613.6 nM
13a K562 (Chronic Myelogenous Leukemia) 134.7 nM
kzl052 PC3 (Prostate Cancer) 0.39 ± 0.01 μM
kzl052 LNCaP (Prostate Cancer) 0.11 ± 0.01 μM

Promising results from in vitro studies have led to the evaluation of select this compound derivatives in in vivo preclinical models, such as xenograft mouse models, to assess their antitumor efficacy in a living organism.

The derivative kzl052 , which demonstrated potent in vitro activity against prostate cancer cells, also showed a good inhibitory effect on prostate cancer in vivo. nih.govresearchgate.net These findings suggest that kzl052 could be a valuable lead compound for the development of new prostate cancer therapies.

Similarly, a series of novel 2-trifluoromethyl-4-aminoquinazoline derivatives were evaluated, and one compound, designated as compound 9 , was found to have significant selective anticancer activity and lower toxicity in in vivo models. This highlights the potential for developing effective and safer anticancer agents from this class of compounds.

These in vivo studies are a critical step in the drug discovery process, providing essential information on the therapeutic potential and safety profile of these compounds before they can be considered for clinical development.

Antitubercular Research

Tuberculosis remains a significant global health challenge, necessitating the discovery of novel and effective therapeutic agents. Research into quinazoline (B50416) derivatives has included investigations into their potential to inhibit the growth of Mycobacterium tuberculosis.

While the broader class of quinazoline derivatives has shown promise as antitubercular agents, specific data on the activity of this compound derivatives against Mycobacterium tuberculosis strains such as H37RV is limited in the currently available research. One study involving anilinoquinazoline (B1252766) analogues designed as dual inhibitors of M. tuberculosis and the host TGFBR1 included a 6-trifluoromethyl derivative. This particular analogue, however, was reported to have reduced antibacterial activity against M. tuberculosis. Further dedicated studies are required to fully elucidate the potential of this specific substitution pattern in the development of antitubercular drugs and to determine their minimum inhibitory concentrations (MICs).

The mechanism of action for many antitubercular agents involves the inhibition of essential mycobacterial enzymes. For the specific class of this compound derivatives, there is currently a lack of detailed research identifying their specific enzymatic targets within Mycobacterium tuberculosis. Future research in this area would be valuable to understand their potential mechanisms of action and to guide the rational design of more potent antitubercular compounds.

Antiviral Research

The quinazoline nucleus is a recognized scaffold in the development of antiviral agents. researchgate.net Specific derivatives containing the trifluoromethylphenyl group have been investigated for their ability to combat various viruses.

One study focused on derivatives of 6-iodo-3-(3-trifluoromethylphenyl) quinazolin-4(3H)-ones, which were modified at the 2-position with thiosemicarbazone, pyrazole, or azomethine fragments. These compounds were tested for activity against the H5N1 influenza virus and demonstrated weak to moderate effects. nih.gov In other research, 2-methylquinazolin-4(3H)-one (C1), a component isolated from the traditional Chinese medicine Qing-Dai (Indigo Naturalis), was identified as a potent agent against the H1N1 influenza A virus. This compound was shown to inhibit viral replication and alleviate acute lung injury in mice induced by the virus, suggesting its potential as a novel anti-influenza drug. mdpi.com

Antifungal Research

Quinazoline derivatives have been explored for their potential as antifungal agents, targeting a range of plant and human pathogenic fungi. researchgate.netmdpi.com Research has shown that pyrazol-quinazolinone derivatives possess good antifungal and antibacterial properties. mdpi.com

In the search for new agricultural fungicides, a series of novel 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives were designed and synthesized. acs.org These compounds were developed as potential inhibitors of sterol 14α-demethylase (CYP51), a crucial enzyme in fungal ergosterol (B1671047) biosynthesis. One compound from this series exhibited excellent efficacy against Rhizoctonia solani, a major rice pathogen, with an EC50 value of 0.33 µg/mL, which was superior to the positive control, Fluquinconazole. acs.org The mechanism of action was confirmed to be the inhibition of fungal ergosterol production. acs.org

While much of the research on trifluoromethyl-containing heterocycles against fungi has focused on quinoline (B57606) derivatives, the findings provide a basis for exploring similar substitutions on the quinazoline scaffold. acs.orgnih.govsemanticscholar.org For example, 2,8-bis(trifluoromethyl)-4-quinolinol derivatives showed potent activity against phytopathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum. acs.orgnih.gov

Anti-inflammatory Research

Chronic inflammation is implicated in numerous diseases, and quinazoline derivatives have been identified as promising anti-inflammatory agents. researchgate.netfabad.org.tr A series of new 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines were synthesized and evaluated for their antinociceptive activity. mdpi.com

In a quest for novel nuclear factor kappa B (NF-κB) inhibitors, which play a central role in the inflammatory response, a series of fluorine-substituted 5,6-dihydrobenzo[h]quinazolin-2-amine (B1303086) derivatives were developed. nih.gov One particular compound significantly reduced the phosphorylation of IκBα and p65, thereby inhibiting the NF-κB signaling pathway. This compound also markedly decreased the production of reactive oxygen species (ROS) and downregulated the expression of proteins involved in the NLRP3 inflammasome, highlighting its potential as a candidate for further development. nih.gov Structure-activity relationship (SAR) studies have suggested that the anti-inflammatory effect of quinazolinones can be enhanced by the presence of electron-withdrawing groups, such as trifluoromethyl, on the quinazolinone system. mdpi.com

Antioxidant Research

Oxidative stress is a key factor in the pathogenesis of many diseases, and compounds with antioxidant properties are of great interest. Quinazoline derivatives have been investigated for their radical scavenging capabilities. researchgate.netnih.gov

Studies on various Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one demonstrated excellent scavenging capacity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and nitric oxide (NO) radicals. orientjchem.org Some of these synthesized compounds showed significantly higher antioxidant activity than the standard antioxidant, ascorbic acid. The scavenging effect was generally found to increase with higher concentrations of the test compounds. orientjchem.org While direct studies on this compound are limited in this specific area, the structural similarity to other active quinazolines and quinolines suggests potential for antioxidant activity. mdpi.com

Antiparasitic Research (e.g., Antimalarial, Antitrypanosomal)

Parasitic diseases like malaria and trypanosomiasis continue to pose a major global health threat. Research has identified quinazoline derivatives as a promising class of compounds for antiparasitic drug discovery.

A series of quinazoline compounds were identified with potential activity against Trypanosoma cruzi, the parasite that causes Chagas disease, as well as against Trypanosoma brucei (causative agent of African sleeping sickness) and Leishmania donovani (causative agent of leishmaniasis). dndi.orgnih.gov Mechanism of action studies revealed that these compounds target the ATP-binding pocket of the parasite's lysyl-tRNA synthetase 1 (KRS1), an essential enzyme for protein synthesis. A lead quinazoline compound from this series demonstrated partial efficacy in a mouse model of acute Chagas disease, identifying KRS1 as a druggable target for treating T. cruzi infection. dndi.orgnih.gov

In the field of antimalarial research, while many potent compounds belong to the quinoline class, such as 2,8-bis-(trifluoromethyl)quinoline derivatives, the findings encourage the exploration of the quinazoline scaffold. nih.gov One study noted that a 2-(trifluoromethyl) nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidine derivative showed poor antimalarial activity, highlighting the importance of the core heterocyclic structure in determining efficacy. nih.gov

Vi. Computational and Theoretical Investigations of 6 Trifluoromethyl Quinazoline

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mode of potential drug candidates within the active site of a biological target. For derivatives of the 6-(Trifluoromethyl)quinazoline scaffold, docking studies have been instrumental in rationalizing their biological activities against various targets, including kinases and other enzymes.

For instance, in the exploration of novel antitumor agents, derivatives of 2-trifluoromethyl-4-aminoquinazoline were docked into the Werner helicase (WRN) protein. The results indicated that these compounds could directly bind to WRN, with docking scores for promising compounds reaching -9.34 and -8.87 kcal/mol. researchgate.net These scores signify a strong predicted binding affinity. The docking poses revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, providing a basis for their observed anticancer activity. researchgate.net

Similarly, docking studies of quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, have shown that the quinazoline core fits into the ATP-binding pocket. frontiersin.orgnih.govderpharmachemica.com Specific interactions often involve hydrogen bonds with key residues like M769 and D800, as well as hydrophobic and π-π stacking interactions with other residues in the cavity. frontiersin.org The trifluoromethyl group at the 6-position can significantly influence these interactions by altering the electronic properties of the quinazoline ring and potentially forming specific contacts within the binding site.

In the context of antitubercular agents, 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives were designed to inhibit DprE1, an essential enzyme in Mycobacterium tuberculosis. mdpi.com Molecular docking studies in such cases help to visualize how the trifluoromethylquinazoline core and its substituents occupy the active site, guiding the design of more potent inhibitors.

Table 1: Representative Molecular Docking Results for Quinazoline Derivatives
Compound ScaffoldTarget ProteinKey Interacting ResiduesDocking Score (kcal/mol)Reference
2-Trifluoromethyl-4-aminoquinazoline derivativeWerner Helicase (WRN)Not specified-9.34 researchgate.net
Quinazoline derivativeEGFRM769, D800, I718, V726, A743Not specified frontiersin.org
This compound derivativeDprE1 (Antitubercular)Not specifiedNot specified mdpi.com

Virtual Screening for Identification of Active Compounds

Virtual screening is a computational approach used to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method has been successfully applied to scaffolds related to this compound to discover new inhibitors for various diseases.

In a typical structure-based virtual screening workflow, a library of compounds, such as the PubChem database, is computationally docked into the active site of a target protein. nih.govrjpbr.com The compounds are then ranked based on their docking scores and predicted binding modes. For example, a study aiming to find new EGFR inhibitors screened a library of 1000 quinazoline derivatives. nih.govrjpbr.com After applying filters for drug-likeness, the remaining compounds were docked into the EGFR kinase domain. This process identified seven lead compounds with better predicted binding scores than the control drug, dacomitinib, demonstrating the power of virtual screening to pinpoint promising candidates from a large chemical space. nih.gov

Ligand-based virtual screening is another approach where a known active molecule is used as a template to find other compounds with similar shapes and electrostatic properties. frontiersin.org This technique was employed using a potent quinazoline-based EGFR inhibitor as a reference to screen the eMolecules database, leading to the identification of 19 potential hits. frontiersin.org Such strategies can efficiently identify novel compounds that retain the key pharmacophoric features of the this compound scaffold necessary for biological activity.

In Silico ADME Prediction in Early Drug Discovery Research

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. In silico ADME prediction allows for the early assessment of these properties, helping to prioritize compounds with favorable pharmacokinetic profiles and reducing late-stage attrition. researcher.lifeidaampublications.indoi.org

For quinazoline derivatives, various computational models are used to predict ADME parameters. These predictions are often based on the physicochemical properties of the molecule, such as its size, polarity, and lipophilicity. researchgate.netconsensus.app Studies have shown that quinazoline derivatives can possess promising drug-like properties, including good potential for oral absorption and favorable metabolic profiles. researcher.life

Lipophilicity, commonly expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is a key parameter influencing a drug's absorption, distribution, and membrane permeability. The trifluoromethyl group on the quinazoline ring is known to significantly increase lipophilicity. nih.gov This enhancement can improve membrane penetration and cell uptake, potentially leading to increased biological activity.

Computational tools can accurately predict logP values. For a related compound, 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, computational studies predicted it to have favorable lipophilicity for a drug candidate. researchgate.netconsensus.app However, excessively high lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, which can negatively impact a drug's pharmacokinetic profile. Therefore, in silico prediction of lipophilicity is crucial for balancing efficacy with desirable ADME properties in the design of this compound analogues. nih.gov

Metabolic stability is another critical factor in determining a drug's half-life and bioavailability. In silico methods can predict the likelihood of a molecule being metabolized by key enzyme systems, such as cytochrome P450s. While specific data for this compound is limited, studies on related quinazoline derivatives have shown good stability in human and mouse microsomes. nih.gov The trifluoromethyl group is generally considered to be metabolically stable and can block potential sites of metabolism on the aromatic ring, which can enhance the metabolic stability of the parent molecule. Computational tools can identify potential sites of metabolism on a molecule, allowing medicinal chemists to modify the structure to improve its stability.

Table 2: Predicted ADME Properties for a Representative Trifluoromethyl-Containing Quinoline (B57606)
CompoundPredicted PropertyResultImplicationReference
6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinolineLipophilicityFavorableGood potential for membrane permeability researchgate.net
Gastrointestinal AbsorptionPositiveLikely well-absorbed orally researchgate.net
Blood-Brain Barrier PenetrationNegativeLess likely to cause CNS side effects researchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules. These calculations can determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). physchemres.org

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. For quinazoline derivatives, DFT calculations have been used to correlate these electronic properties with their observed biological activities, such as their ability to inhibit corrosion or interact with biological receptors. physchemres.orgjcchems.com The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the quinazoline ring system, affecting its reactivity and interaction with molecular targets. MEP analysis can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attacks and non-covalent interactions like hydrogen bonding. nih.gov

Molecular Dynamics Simulations for Binding Mode Analysis

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose and to refine the understanding of the binding mode. frontiersin.orgnih.govnih.gov

For quinazoline derivatives, MD simulations have been performed on complexes with targets like EGFR. frontiersin.orgnih.gov These simulations, often run for hundreds of nanoseconds, can confirm that the ligand remains stably bound within the active site. frontiersin.org They also allow for the analysis of key interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation. By calculating the root mean square deviation (RMSD) of the ligand and protein backbone, researchers can quantify the stability of the complex. biointerfaceresearch.com Furthermore, advanced techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. frontiersin.org These dynamic studies are crucial for validating docking results and gaining a more realistic understanding of the ligand-target interactions that underpin the biological activity of this compound derivatives.

Vii. Advanced Analytical Techniques for Structural Elucidation in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass with very high accuracy. Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

In the analysis of a related compound, 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione, electrospray ionization (ESI) in positive ion mode was utilized. The experimentally measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was found to be 231.0376. acs.orgnih.gov This value is in excellent agreement with the calculated theoretical mass of 231.0376 for the molecular formula C₉H₆F₃N₂O₂ acs.orgnih.gov, thereby confirming the elemental composition of the synthesized compound. This high degree of accuracy is essential for validating the identity of the target molecule and ruling out other potential isobaric structures.

Table 1: HRMS Data for this compound-2,4(1H,3H)-dione

CompoundMolecular FormulaIonCalculated m/zFound m/zReference
This compound-2,4(1H,3H)-dioneC₉H₅F₃N₂O₂[M+H]⁺231.0376231.0376 acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each signal are key parameters for structural assignment.

For the derivative this compound-2,4(1H,3H)-dione, the ¹H NMR spectrum was recorded in DMSO-d₆. acs.orgnih.gov The spectrum displays signals corresponding to the aromatic protons and the N-H protons of the quinazoline (B50416) ring system. A singlet observed at δ 7.44 ppm is assigned to the proton at the C5 position. acs.orgnih.gov A doublet at δ 8.07 ppm with a coupling constant of J = 8.0 Hz corresponds to the proton at the C8 position, which is coupled to the adjacent proton at C7. acs.orgnih.gov The proton at C7 appears as a doublet at δ 7.47 ppm (J = 8.0 Hz). acs.orgnih.gov Additionally, two broad singlets at δ 11.55 and δ 11.37 ppm are characteristic of the two N-H protons of the dione functional group. acs.orgnih.gov

Table 2: ¹H NMR Data for this compound-2,4(1H,3H)-dione in DMSO-d₆

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)IntegrationAssignmentReference
11.55brs-1HN-H acs.orgnih.gov
11.37brs-1HN-H acs.orgnih.gov
8.07d8.01HC8-H acs.orgnih.gov
7.47d8.01HC7-H acs.orgnih.gov
7.44s-1HC5-H acs.orgnih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The ¹³C NMR spectrum of this compound-2,4(1H,3H)-dione shows characteristic signals for the carbonyl carbons and the aromatic carbons. acs.orgnih.gov The signals for the two carbonyl carbons (C2 and C4) appear at δ 162.0 and δ 150.1 ppm. acs.orgnih.gov A key feature is the signal for the trifluoromethyl (CF₃) carbon, which appears as a quartet at δ 123.4 ppm due to coupling with the three fluorine atoms (J(F,C) = 272 Hz). acs.orgnih.gov The carbon to which the CF₃ group is attached (C6) also appears as a quartet, but with a smaller coupling constant (δ 134.2 ppm, J(F,C) = 32 Hz). acs.orgnih.gov This characteristic splitting pattern is definitive evidence for the presence and position of the trifluoromethyl group.

Table 3: ¹³C NMR Data for this compound-2,4(1H,3H)-dione in DMSO-d₆

Chemical Shift (δ ppm)Multiplicity (due to C-F coupling)Coupling Constant (J Hz)AssignmentReference
162.0s-C=O acs.orgnih.gov
150.1s-C=O acs.orgnih.gov
141.2s-Aromatic C acs.orgnih.gov
134.2q32C6 acs.orgnih.gov
128.7s-Aromatic C acs.orgnih.gov
123.4q272CF₃ acs.orgnih.gov
118.3s-Aromatic C acs.orgnih.gov
117.4s-Aromatic C acs.orgnih.gov
112.2s-Aromatic C acs.orgnih.gov

While 1D NMR spectra provide essential information, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign all signals and establish the complete bonding network. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. A COSY spectrum of this compound would show a cross-peak between the signals for H7 and H8, confirming their connectivity.

HSQC: This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon signals based on their attached, and usually already assigned, protons.

HMBC: This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton, especially for connecting quaternary carbons (which have no attached protons) to the rest of the structure. For instance, an HMBC spectrum would show correlations from the C5 proton to carbons C4, C6, and the bridgehead carbon, confirming the ring fusion and substituent position.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule can be generated, providing accurate bond lengths, bond angles, and torsional angles.

Spectroscopic Investigations of Molecular Conformations and Interactions

Beyond structural elucidation, spectroscopic techniques can probe the dynamic behavior and intermolecular interactions of molecules. Fourier-transform infrared (FTIR) and UV-Vis absorption spectroscopy are commonly used for this purpose.

FTIR spectroscopy is sensitive to the vibrational modes of chemical bonds. For quinazoline derivatives, characteristic strong IR absorption bands are observed for the aromatic ring vibrations, typically in the 1635–1475 cm⁻¹ region. nih.gov C-H in-plane and out-of-plane deformation vibrations are also observed at lower wavenumbers. nih.gov Studies on related compounds have used FTIR to monitor changes in chemical structure, such as those induced by laser radiation, which can cause the breaking of certain chemical bonds affecting both the quinazoline core and its substituents. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It has been employed to study the stability of quinazoline derivatives in different solvents and under various conditions, such as exposure to light. nih.gov For some derivatives, it has been shown that they are unstable unless kept in the dark, indicating a susceptibility to photochemical degradation. nih.gov Such studies are crucial for understanding the handling and storage requirements of these compounds.

Viii. Future Research Directions

Development of Next-Generation Trifluoromethylated Quinazoline (B50416) Analogues

The development of novel analogues of 6-(trifluoromethyl)quinazoline is a key focus for enhancing therapeutic efficacy and overcoming potential resistance mechanisms. Researchers are actively designing and synthesizing new series of trifluoromethyl-containing quinazoline derivatives with diverse functional groups. tandfonline.comnih.gov A common strategy involves pharmacophore hybridization, where the trifluoromethylated quinazoline core is combined with other bioactive moieties to create hybrid molecules with potentially synergistic or novel activities. tandfonline.comnih.gov

Structure-activity relationship (SAR) studies are instrumental in guiding the design of these next-generation analogues. For instance, the introduction of different substituents on the quinazoline ring can significantly modulate the biological activity. One study synthesized a series of novel quinazoline derivatives and evaluated their antitumor activity against five different cancer cell lines. mdpi.com The results indicated that the nature and position of the substituent on the phenyl ring attached to the quinazoline core played a crucial role in the observed cytotoxicity. mdpi.com For example, the replacement of a bromo atom with a strong electron-withdrawing nitro or trifluoromethyl group resulted in decreased inhibitory activity, whereas the introduction of a 3,4,5-trimethoxy group led to increased activity. mdpi.com

Another area of exploration is the modification of the substitution at the 4-position of the quinazoline ring. By introducing various amino derivatives at this position, researchers have generated a library of compounds with a range of antiproliferative activities. mdpi.com These studies provide valuable insights into the structural requirements for potent antitumor activity and pave the way for the rational design of more effective trifluoromethylated quinazoline analogues.

Below is a table summarizing the antiproliferative activity of selected next-generation trifluoromethylated quinazoline analogues against various cancer cell lines.

CompoundModificationTarget Cell LineIC50 (μM)
10b 2-arylaminoquinazoline with trifluoromethyl at the 4-positionPC33.02 nih.gov
LNCaP3.45 nih.gov
K5623.98 nih.gov
11 2-Phenyl-N-(4-(trifluoromethyl)phenyl)quinazolin-4-amineMGC-803>50 mdpi.com
MCF-728.34 mdpi.com
PC921.76 mdpi.com
A54923.58 mdpi.com
H197519.82 mdpi.com
18 Introduction of a chalcone (B49325) moiety with a bromine substitutionMGC-8030.85 mdpi.com
MCF-71.23 mdpi.com
PC91.56 mdpi.com
A5491.89 mdpi.com
H19751.32 mdpi.com

Exploration of Novel Biological Targets and Mechanisms of Action

While initial research on trifluoromethylated quinazolines often focused on established targets like epidermal growth factor receptor (EGFR), recent investigations have unveiled novel biological targets and mechanisms of action, broadening the therapeutic potential of this class of compounds.

A significant recent discovery is the identification of Werner helicase (WRN) as a target for trifluoromethylated quinazoline derivatives. researchgate.netscilit.comnih.gov WRN is a crucial enzyme in DNA repair, and its inhibition presents a promising strategy for cancer therapy, particularly in tumors with microsatellite instability. nih.gov A series of 2-trifluoromethyl-4-aminoquinazoline derivatives were designed and synthesized, with several compounds exhibiting nanomolar inhibitory activities against K562 and LNCaP cancer cell lines. scilit.com Further studies confirmed that a lead compound from this series directly binds to the WRN protein, leading to the downregulation of its expression and inhibition of the MDM2/p53 pathway. scilit.com This ultimately results in unrepaired DNA damage, mitotic arrest, and cell death. scilit.com

Another novel target that has emerged for quinazoline derivatives is Histone Deacetylase 6 (HDAC6). nih.govnih.govfigshare.comfigshare.com HDAC6 is involved in various cellular processes, including cell motility and protein degradation, and its inhibition is a validated strategy in oncology. nih.gov Researchers have designed and synthesized novel quinazolin-4(3H)-one-based compounds that act as potent and selective HDAC6 inhibitors. nih.govnih.gov One such derivative demonstrated an IC50 value of 150 nM for HDAC6 and exhibited significant antiproliferative activity in several tumor cell lines. nih.govnih.gov The mechanism of action for these compounds involves the acetylation of α-tubulin, a downstream target of HDAC6. nih.govnih.gov

These findings highlight a shift towards exploring a wider range of biological targets for trifluoromethylated quinazolines, moving beyond traditional kinase inhibition. The identification of novel targets like WRN and HDAC6 opens up new avenues for the development of targeted therapies for various cancers.

Integration of Advanced Computational Methodologies in Lead Optimization

The integration of advanced computational methodologies has become an indispensable part of the drug discovery and lead optimization process for trifluoromethylated quinazoline analogues. nih.govnih.govresearchgate.net These in silico techniques provide valuable insights into the molecular interactions between the compounds and their biological targets, thereby guiding the rational design of more potent and selective inhibitors. nih.govresearchgate.netnih.gov

One of the most widely used computational tools is molecular docking . nih.govnih.gov This method predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to visualize the binding mode and identify key interactions. nih.gov For example, molecular docking studies have been employed to understand the binding of novel quinazoline derivatives to the active site of EGFR, confirming the biological activity observed in experimental assays. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach used in the optimization of quinazoline derivatives. nih.gov 2D-QSAR and 3D-QSAR models are developed to correlate the chemical structures of a series of compounds with their biological activities. nih.govfrontiersin.org These models can then be used to predict the activity of newly designed molecules, prioritizing the synthesis of compounds with the highest potential. nih.gov For instance, a 2D-QSAR analysis of quinazoline derivatives with inhibitory activity against human lung cancer led to the design of new molecules with enhanced predicted efficacy. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interactions over time. nih.govnih.gov MD simulations can assess the stability of the ligand-receptor complex and provide a more accurate estimation of binding free energies. nih.govnih.gov This information is crucial for understanding the dynamic behavior of the complex and for refining the design of next-generation inhibitors. nih.govnih.gov

The application of these computational methodologies has been instrumental in the design of quinazoline-based inhibitors targeting various proteins, including EGFR and PD-L1. nih.govnih.gov By leveraging these advanced in silico techniques, researchers can accelerate the drug discovery process, reduce the number of compounds that need to be synthesized and tested, and ultimately design more effective therapeutic agents. nih.gov

Sustainable and Scalable Synthetic Pathways for Industrial Applications

As trifluoromethylated quinazoline derivatives progress through the drug development pipeline, the need for sustainable and scalable synthetic pathways becomes paramount. Traditional synthetic methods often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, which are not environmentally friendly and can be costly for large-scale production. nih.gov Consequently, there is a growing emphasis on developing "green" chemistry approaches for the synthesis of these compounds. tandfonline.comdoaj.orgresearchgate.net

One promising green synthetic strategy involves the use of deep eutectic solvents (DESs) . tandfonline.comresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive. Researchers have successfully utilized a choline (B1196258) chloride:urea DES in a two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. tandfonline.comresearchgate.net

Microwave-assisted synthesis is another green chemistry technique that has been applied to the production of quinazoline derivatives. tandfonline.comresearchgate.net Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions. A one-pot, one-step synthesis of 3-substituted-quinazolin-4(3H)-ones has been developed using microwave heating. tandfonline.comresearchgate.net

Furthermore, efforts are being made to develop catalyst-free synthetic methods. A recent study reported the synthesis of quinazoline derivatives in a low melting mixture of maltose–dimethylurea (DMU)–NH4Cl, which acts as an effective and biodegradable reaction medium, eliminating the need for a catalyst. rsc.org

For industrial-scale production, continuous-flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. acs.org A scalable continuous-flow route for the introduction of trifluoromethyl groups onto a variety of heterocycles has been developed, demonstrating the potential for efficient and robust manufacturing of these valuable compounds. acs.org This method has achieved a productivity of 1 g/h in a laboratory setting, indicating its potential for larger-scale applications. acs.org

The development of these sustainable and scalable synthetic pathways is crucial for the economically viable and environmentally responsible production of trifluoromethylated quinazoline-based pharmaceuticals.

常见问题

Q. What are the common synthetic routes for preparing 6-(trifluoromethyl)quinazoline derivatives, and how can reaction yields be optimized?

Answer: this compound derivatives are typically synthesized via cyclization or substitution reactions. A widely used method involves trifluoroacetic acid (TFA) as a CF₃ source in cyclization reactions with anilines or sulfonamides . For example, 4-chloro-2-(trifluoromethyl)quinazoline (Compound 12) is synthesized by reacting intermediates with POCl₃ and DMF, yielding 88% purity after chromatographic purification. Optimization strategies include:

  • Temperature control : Maintaining 80–100°C during cyclization to minimize side reactions.
  • Catalyst selection : Using Nb₂O₅ as a catalyst in Pudovick reactions to enhance regioselectivity .
  • Purification : Employing silica gel chromatography with mobile phases like MeCN/water (0.1% formic acid) for high-purity isolation .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

Answer: Key techniques include:

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Used to confirm molecular ion peaks (e.g., m/z 366 [M+H]⁺ for intermediates) and assess purity .
  • High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 1.26–1.32 minutes under SMD-TFA05 conditions) help validate compound identity .
  • ¹H NMR : Critical for verifying substituent positions, such as methyl or trifluoromethyl groups in spirocyclic derivatives .

Advanced Research Questions

Q. How can computational methods aid in predicting the bioactivity of this compound analogs?

Answer:

  • Molecular Docking : Simulations using software like AutoDock Vina can predict binding affinities to target proteins (e.g., kinases or tubulin). For example, quinoxaline-linked triazole-sulfonamide hybrids show anti-proliferative activity via tubulin inhibition .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analysis of substituents (e.g., Cl, F, CF₃) correlates electronic effects with cytotoxicity .
  • ADME Prediction : Tools like SwissADME assess pharmacokinetic properties, such as BBB permeability or CYP450 interactions, to prioritize analogs for synthesis .

Q. What strategies resolve contradictions in reaction outcomes for this compound synthesis?

Answer: Contradictions often arise from competing reaction pathways. Case studies include:

  • Regioselectivity in Cyclization : Using zirconium catalysts to favor C–C bond cleavage over alternative pathways, achieving 6-(trifluoromethyl)-2H-pyran-2-ones with >75% yield .
  • Byproduct Mitigation : Adding tetrabutylammonium iodide (0.5 mg) in DMF suppresses halogen exchange side reactions during alkylation steps .
  • Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O) in Pudovick reactions confirms the role of Nb₂O₅ in stabilizing transition states .

Q. How do structural modifications at the quinazoline C-4 position influence bioactivity?

Answer: Modifications at C-4 significantly alter pharmacological profiles:

  • Electron-Withdrawing Groups (EWGs) : Introducing Cl or CF₃ enhances anti-proliferative activity (e.g., IC₅₀ = 0.42 µM for 4-chloro derivatives in MCF-7 cells) .
  • Hydrophobic Substituents : Bulky groups like spiro[3.5]non-8-ene improve blood-brain barrier penetration in CNS-targeting analogs .
  • Heterocyclic Fusion : Triazolo[1,5-c]quinazolines with fluorophenyl groups exhibit dual kinase inhibition (EGFR and VEGFR2) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。